Journal Name:Nature Reviews Drug Discovery
Journal ISSN:1474-1776
IF:112.288
Journal Website:http://www.nature.com/nrd/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:36
Publishing Cycle:Monthly
OA or Not:Not
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2022-07-01 , DOI:
10.5547/01956574.43.4.ccou
Abstract: To comprehensively model the macroeconomic impacts that result from changes in long-term energy-economy forecasts, the United States (U.S.) Department of Energy's National Energy Technology Laboratory (NETL) partnered with West Virginia University (WVU)'s Regional Research Institute to develop the NETL/WVU econometric input-output (ECIO) model. The NETL/WVU ECIO model is an impacts forecasting model that functions as an extension of the U.S. energy-economic models available from the U.S. Energy Information Administration's National Energy Modeling System (NEMS) and the U.S. Environmental Protection Agency's Market Allocation (MARKAL) model. The ECIO model integrates a macroeconomic econometric forecasting model and an input-output accounting framework along derived forecast scenarios detailing a baseline of the U.S. energy-economy and an alternative forecast on how power generation resources can meet future levels of energy demand to generate estimates of the impacts to gross domestic product, employment, and labor income. This manuscript provides an overview of the model design, assumptions, and standard outputs.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-01 , DOI:
10.5547/01956574.44.4.daya
Abstract: The Turkish Straits is one of the busiest waterways in the World. Around 4% of the world's crude oil trade passes through the Turkish Straits. We model the CIF Mediterranean price of Urals crude, one of the world's most critical medium gravity crude brands that passes through the Turkish Straits. The empirical evidence provided here suggests that congestion (measured in terms of the waiting time for entering the Turkish Straits) increases the CIF Mediterranean price of Urals crude up to 5.05% and 3.09% for the İstanbul and Çanakkale straits, respectively. However, similar supporting evidence could be found for neither an important benchmark oil (Brent) nor Iranian Light, which has similar characteristics and can be considered a close substitute for Urals crude in the Mediterranean refinery market. This shows that the Turkish Straits have an important impact on the price of this important medium crude oil in world oil markets.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-03-01 , DOI:
10.5547/01956574.44.2.asin
Abstract: Reducing carbon dioxide emissions is crucial for reducing the danger posed by climate change. There are factors for and against democracies in achieving these desired reductions. Using data from 150 countries, we estimate the marginal emission intensity (i.e., the change in per-capita carbon dioxide emissions for a unit change in per-capita income) across autocracies and democracies. We use regional waves of democratization and mean per-capita income of other countries in the region as instruments for democracy and per-capita income, respectively. Using these instruments, we obtain the causal estimate of the difference in marginal emission intensity and confirm that democracies have lower per-capita carbon dioxide emissions per unit increase in per-capita income compared to autocracies. Our results suggest that these benefits of democracies have occurred in recent decades, following the surge in public concerns about climate change and intergovernmental initiatives to reduce emissions. There is also evidence to suggest that strengthening rule enforcement and improving access to justice can be critical in decreasing carbon dioxide emissions.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2022-07-01 , DOI:
10.5547/01956574.43.4.lagu
Abstract: While we can say that there is a global market for crude oil, we cannot say the same for natural gas. There is a strand of literature that argues that, in the last decades, gas markets have become less regional and more global. We use wavelets to test this hypothesis and conclude otherwise: although the European and Japanese gas markets are significantly synchronized, they are much less than the oil markets, which we take as the benchmark. We also show that the North American gas market fluctuations are independent of the other gas markets. Finally, we show that the existing synchronization between gas markets almost vanishes once one filters out the effect of oil price variations, suggesting that it is the global oil market that connects the regional gas markets.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-01 , DOI:
10.5547/01956574.44.4.psin
Abstract: This paper uses data on heating bills to study the distribution of energy efficiency outcomes in the German multi-apartment residential building stock. To uncover the underlying energy efficiency of buildings, we estimate the causal response of heat energy demand to variability in heating degree days. We examine the heterogeneity in temperature response using both fixed effects regressions and causal forests, and pay close attention to the regional socioeconomic distribution. Our results suggest that the distribution of energy efficiency is not equitable in the West of Germany. We show that although the newer and more energy-efficient buildings are located in the South of Germany, the older building stock in less prosperous East regions of Germany are surprisingly energy efficient, likely as a result of large investments in renovations post-reunification. Finally, we show that the regional distribution of energy efficiency reflects, in part, differences in heating needs – thus, the poorer energy standards of buildings in the North-West should be weighed against the warmer climatic zone.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-03-01 , DOI:
10.5547/01956574.44.2.qdin
Abstract: Using the frequency-domain spillover index method, we investigate time-frequency spillovers and their underlying drivers among fossil energy, clean energy and metal markets. We find that short-term spillovers are stronger than long-term spillovers. Global clean energy markets are powerful spillover transmitters that can have strong impacts on fossil energy and metal markets. Rare earth metals are most vulnerable to spillover effects from clean energy and base metal markets, particularly in the long term. Different clean energy sources and metal markets have heterogeneous connectedness, e.g., the impact of wind energy on rare earth market is greater than that of solar energy. The short-term spillovers are mainly driven by policy changes, while the long-term spillovers are mainly affected by stock market uncertainty and economic fundamentals. Our findings have important implications for the construction of optimal diversification strategies and the design of policy incentives to promote clean energy investments across different time horizons.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-01-01 , DOI:
10.5547/01956574.44.1.agas
Abstract: The implicit nature of many energy subsidies has led to disagreements over what defines a ‘subsidy' while making it difficult to estimate their indirect fiscal cost. Most energy subsidies in Saudi Arabia are implicit, leading to forgone government revenue. Using a comprehensive dataset, we estimate energy subsidies in Saudi Arabia for ten fuels and electricity for the 2007–2018 period. We begin by applying the price-gap method, then introduce a formulation that better captures the forgone revenues from maintaining a subsidy, accounting for the domestic demand response to the removal of the subsidy, which in turn frees up exports that can reduce the international market price. Our method shows that the magnitude of Saudi Arabia's implicit energy subsidies may be overestimated. For instance, we find that the crude oil subsidy can fall from $8.6 billion (the price-gap estimate) to as low as $3.3 billion in 2018.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-01-01 , DOI:
10.5547/01956574.44.1.fioa
Abstract: This paper presents an extensive comparison between public and private natural gas-fired units in managing the unit commitment problem in the context of the Greek electricity market. Using a unique hourly dataset from 2015–2019, our approach utilizes risk-weighted performance metrics—Cash Flows at Risk (CFaR) and Risk Weighted Return (RWR)—to analyze performance across the public and private units. Empirical findings indicate that publicly owned natural gas-fired units outperform privately owned natural gas-fired units in terms of operational efficiency, however the efficiency of privately owned natural gas-fired units is growing at a faster pace and is expected to surpass the efficiency of public units within 2 or 3 years.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2022-07-01 , DOI:
10.5547/01956574.43.4.jmeu
Abstract: The EU endeavors to stimulate the use of renewable energy cooperation mechanisms. These cooperation mechanisms can significantly reduce the policy cost for meeting renewable targets. Several authors, however, have raised concerns that such cooperation mechanisms can be subject to efficiency losses due to different national regulatory conditions, and due to an ill-advised selection of cross-border support instruments. A quantitative evaluation of these effects remains missing. To address this gap, we first introduce a unifying analytical framework to show how optimal cross-border renewable energy trade should be organized and how these mechanisms could be distorted. We then develop a partial equilibrium model, formulated as a large-scale mathematical program with equilibrium constraints, to assess the impact of (i) different national grid cost allocation regimes and (ii) different cross-border feed-in premium implementations. Our results indicate that EU-wide auctions for renewable electricity should (i) not be based on sliding feed-in premiums and should (ii) ideally be discriminatory if national regulatory conditions differ across Member States. We also consider country-level distributional effects and confirm that Member States can lose when engaging in renewable cooperation.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2022-06-01 , DOI:
10.5547/01956574.43.si1.ocep
Abstract: We develop two news-based investor attention measures from the news trends function of the Bloomberg terminal and investigate their predictive power for returns on crude oil futures contracts with various maturities. Our main results after controlling for relevant macroeconomic variables show that the Oil-based Institutional Attention Index is useful in predicting oil futures returns, especially during price downturn periods, while the forecasting accuracy is further improved when the Commodity Market Institutional Attention Index is used. This forecasting accuracy decreases, however, with the maturity of oil futures contracts. Moreover, we find some evidence of Granger-causality and regime-dependent interactions between investor attention measures and oil futures returns. Finally, variable selection algorithms matter before making predictions since they create the best forecasting results in many cases considered. These findings are important for informed traders and policymakers to better understand the price dynamics of the oil markets.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学1区 | BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.40 | 261 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mts-nrdd.nature.com/cgi-bin/main.plex
- Submission Guidelines
- https://www.nature.com/nrd/for-authors
- Reference Format
- https://endnote.com/downloads/styles/
- Collection Carrier
- Reviews, Perspective